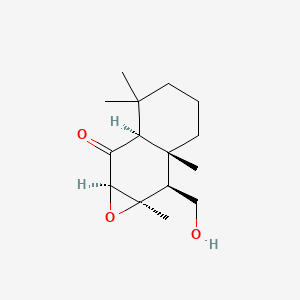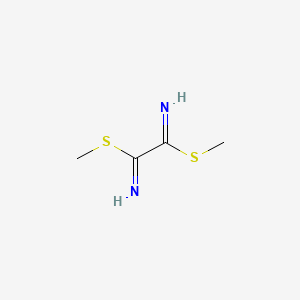
Dimethyl ethanediimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl ethanediimidothioate is an organic compound characterized by the presence of two methyl groups attached to an ethanediimidothioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ethanediimidothioate typically involves the reaction of ethanediimidothioate with methylating agents under controlled conditions. One common method is the reaction of ethanediimidothioate with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor system. This method involves the continuous addition of ethanediimidothioate and dimethyl sulfate into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl ethanediimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediimidothioate derivatives.
Aplicaciones Científicas De Investigación
Dimethyl ethanediimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of dimethyl ethanediimidothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated through the formation of thioether linkages, which can disrupt the normal function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl ether: A simple ether with similar methyl groups but lacks the ethanediimidothioate backbone.
Dimethyl sulfoxide: Contains a sulfur atom but differs in its oxidation state and functional groups.
Dimethyl sulfide: Similar in containing sulfur but lacks the imidothioate structure.
Uniqueness
Dimethyl ethanediimidothioate is unique due to its specific combination of methyl groups and the ethanediimidothioate backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
79844-63-6 |
|---|---|
Fórmula molecular |
C4H8N2S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
dimethyl ethanediimidothioate |
InChI |
InChI=1S/C4H8N2S2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3 |
Clave InChI |
LPDOYVVHGBRFDT-UHFFFAOYSA-N |
SMILES canónico |
CSC(=N)C(=N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
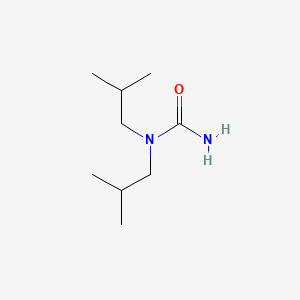
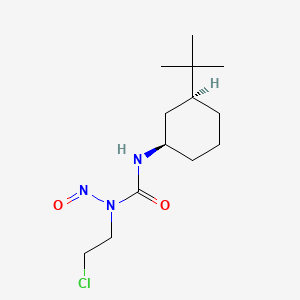
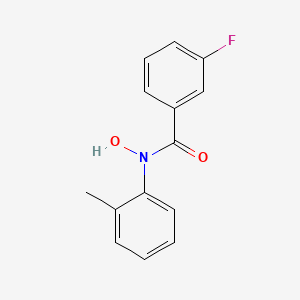
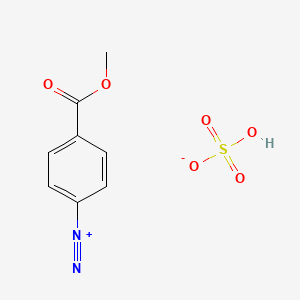
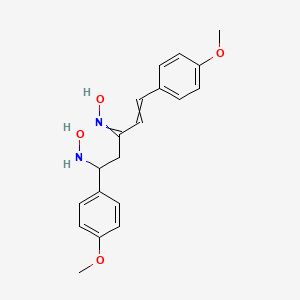

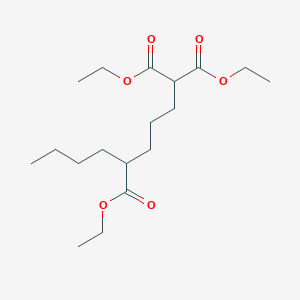
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
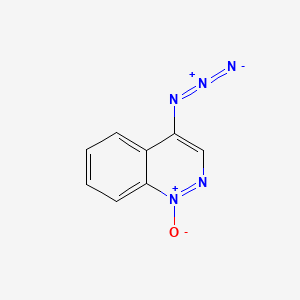
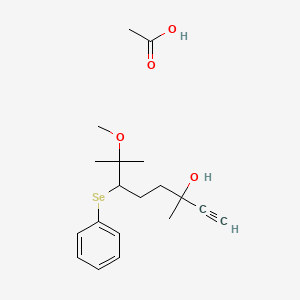
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
